Lup-20(29)en-28-ol-3beta-yl caffeate
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Overview
Description
The compound (3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule with a unique structure It features a hexadecahydrocyclopenta[a]chrysen backbone with multiple methyl groups and a hydroxymethyl group, along with a prop-1-en-2-yl side chain Additionally, it has a 3-(3,4-dihydroxyphenyl)prop-2-enoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves multiple steps. The starting materials typically include a cyclopenta[a]chrysen derivative and a 3-(3,4-dihydroxyphenyl)prop-2-enoic acid. The key steps in the synthesis include:
Formation of the Hexadecahydrocyclopenta[a]chrysen Backbone: This step involves the cyclization of a suitable precursor to form the hexadecahydrocyclopenta[a]chrysen structure. The reaction conditions often require a strong acid catalyst and elevated temperatures.
Introduction of the Hydroxymethyl and Methyl Groups: The hydroxymethyl group is introduced via a hydroxymethylation reaction, while the methyl groups are added through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Prop-1-en-2-yl Side Chain: This step involves the addition of a prop-1-en-2-yl group to the hexadecahydrocyclopenta[a]chrysen backbone. This can be achieved through a Friedel-Crafts alkylation reaction.
Esterification with 3-(3,4-Dihydroxyphenyl)prop-2-enoic Acid: The final step involves the esterification of the hydroxymethyl group with 3-(3,4-dihydroxyphenyl)prop-2-enoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the prop-1-en-2-yl side chain, converting them to single bonds.
Substitution: The aromatic ring in the 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate
- (3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl benzoate
Uniqueness
The presence of the 3-(3,4-dihydroxyphenyl)prop-2-enoate ester moiety distinguishes this compound from its analogs. This functional group can impart unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C39H56O5 |
---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
[(3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/t26?,27?,30?,31?,32?,34?,36-,37+,38+,39+/m0/s1 |
InChI Key |
VOQSZICWRNPAMF-NAWICEEHSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO |
Origin of Product |
United States |
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